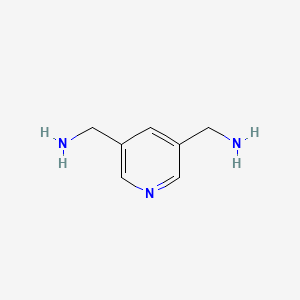

3,5-Bis(aminomethyl)pyridine

Übersicht

Beschreibung

3,5-Bis(aminomethyl)pyridine is an organic compound with the chemical formula C7H11N3. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as ethanol, ether, and dimethyl sulfoxide. The compound has a melting point of approximately 28-29°C and a boiling point of about 220-222°C . It is often used as a ligand in organic synthesis to catalyze reactions and prepare metal complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Bis(aminomethyl)pyridine is typically synthesized by reacting 2,6-lutidine with sodium hypochlorite as an oxidizing agent to obtain an intermediate, 2,6-lutidine-4,5-dione. This intermediate is then reduced with formaldehyde to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Analyse Chemischer Reaktionen

Reactivity with Electrophiles

3,5-Bis(aminomethyl)pyridine can act as a nucleophile due to the presence of the amino groups. It can react with various electrophiles:

-

Acylation : The amino groups can undergo acylation reactions with acid chlorides or anhydrides to form amides.

-

Alkylation : The amino groups can also react with alkyl halides, leading to the formation of N-alkylated derivatives.

Coordination Chemistry

This compound is known for its ability to form coordination complexes with transition metals:

-

Metal Complex Formation : The nitrogen atoms in the amino groups can coordinate with metal ions such as copper(II), nickel(II), and cobalt(II), forming stable complexes that exhibit interesting catalytic properties .

Redox Reactions

The compound may participate in redox reactions where it acts as a reducing agent or is oxidized to form various nitrogen-containing species:

-

Oxidative Deamination : Under oxidative conditions, this compound can be deaminated to yield pyridine derivatives with reduced amino functionality.

Polymerization Reactions

Due to its bifunctional nature, this compound can be utilized in polymerization reactions:

-

Cross-Linking Agent : It can serve as a cross-linking agent in the synthesis of polymeric materials, enhancing mechanical properties through chemical bonding within polymer matrices.

Notable Research Findings

Research has shown that:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

3,5-Bis(aminomethyl)pyridine serves as an important ligand in organic synthesis. Its ability to catalyze various reactions makes it valuable in the following areas:

- Catalysis : The compound facilitates reactions such as the addition of aldehydes and ketones and Michael addition reactions. It forms stable complexes with metal ions, enhancing the efficiency of these reactions.

- Synthesis of Pharmaceuticals : It acts as a building block in the synthesis of various pharmaceuticals, contributing to the development of new drugs .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Addition | Catalyzes the addition of aldehydes and ketones | Various alcohols and amines |

| Michael Addition | Facilitates conjugate addition reactions | β-Substituted carbonyl compounds |

| Substitution | Participates in substitution reactions | Pyridine derivatives |

Biological Applications

Research indicates that this compound has potential biological activities, particularly in drug development:

- Biological Activity : Studies have shown interactions with various biomolecules, suggesting its role as a modulator in biochemical pathways. For instance, it can influence enzyme activities related to metabolic processes.

- Anticancer Research : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated its potential to inhibit p53 ubiquitination and lactate dehydrogenase-A activity, making it a candidate for further anticancer drug development .

Case Study: Anticancer Activity

A study focusing on chiral pyridine derivatives revealed that certain modifications to this compound enhanced its cytotoxic effects against MCF-7 cancer cells. Molecular docking studies indicated strong binding affinities to key enzymes involved in cancer metabolism .

Industrial Applications

In industrial settings, this compound is utilized in:

- Surfactants and Coatings : It acts as a precursor for surfactants used in coatings, adhesives, and lubricants due to its amphiphilic properties.

- Material Science : Its stability under various conditions allows it to be incorporated into materials requiring specific chemical properties.

Mechanistic Insights

At the molecular level, this compound interacts with enzymes via coordination bonds formed by its nitrogen atoms. This interaction can lead to either inhibition or activation of enzyme activity depending on the context.

Table 2: Mechanistic Pathways Involving this compound

| Mechanism Type | Description | Impact on Biological Processes |

|---|---|---|

| Enzyme Modulation | Acts as an inhibitor or activator | Alters metabolic pathways |

| Cellular Signaling | Influences gene expression | Affects cellular metabolism |

Wirkmechanismus

The mechanism by which 3,5-Bis(aminomethyl)pyridine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed.

Vergleich Mit ähnlichen Verbindungen

2,6-Lutidine: A precursor in the synthesis of 3,5-Bis(aminomethyl)pyridine.

Pyridine: The parent compound of this compound.

3,5-Diaminopyridine: A structurally similar compound with different functional groups.

Uniqueness: this compound is unique due to its dual aminomethyl groups, which enhance its ability to form stable metal complexes and act as an effective ligand in various catalytic processes. This makes it particularly valuable in organic synthesis and industrial applications.

Biologische Aktivität

3,5-Bis(aminomethyl)pyridine (BAMP) is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₁N₃

- Molecular Weight : 137.18 g/mol

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide

- Melting Point : 28-29°C

- Boiling Point : 220-222°C

BAMP acts primarily as a ligand in various biochemical reactions. Its biological activity can be attributed to its ability to interact with enzymes and proteins, which can lead to modulation of enzymatic activity. The compound can function as both an inhibitor and an activator depending on the context of the reaction:

- Enzyme Interaction : BAMP binds to the active sites of enzymes through coordination bonds formed by its nitrogen atoms, influencing catalytic activity.

- Cellular Effects : It modulates cellular signaling pathways and gene expression, impacting metabolic processes within cells .

Anticancer Potential

Research has indicated that BAMP derivatives exhibit significant anticancer properties. For instance, chiral pyridine derivatives based on BAMP have shown cytotoxic effects against MCF-7 cancer cell lines. These compounds were synthesized and evaluated for their ability to inhibit lactate dehydrogenase-A (LDHA), a key enzyme in cancer metabolism, demonstrating their potential as anticancer agents .

Antimicrobial Activity

BAMP has been investigated for its antimicrobial properties. Studies have shown that pyridine compounds, including BAMP derivatives, possess notable antibacterial and antifungal activities. For example, certain BAMP derivatives demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .

Study 1: Anticancer Activity

In a study focusing on the synthesis of chiral BAMP derivatives, researchers found that these compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved inhibition of p53 ubiquitination and LDHA activity, suggesting a multifaceted approach to targeting cancer cell metabolism .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various BAMP derivatives against a range of bacterial strains. The results indicated that certain compounds achieved MIC values as low as 55 μg/mL against E. coli, highlighting their potential as new antimicrobial agents .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

[5-(aminomethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFFNLXWZKPRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635070 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-66-8 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of 3,5-bis(aminomethyl)pyridine on the cyclodextrin dimer affect the dioxygen affinity of the resulting supramolecular complex?

A1: The research [] indicates that when this compound is used as a linker at the 2,2' or 3,3' positions of a cyclodextrin dimer, it results in a supramolecular complex with lower dioxygen affinity compared to complexes where an imidazole linker is present at the 3 and 3' positions. The study synthesized a specific cyclodextrin dimer, Py3NHCD, using this compound to link two per-O-methylated β-cyclodextrin units. This dimer, when complexed with tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS), exhibited a lower dioxygen affinity (P(1/2)(O2) = 70 ± 5 Torr) compared to its imidazole-linked counterpart, Im3NHCD (P(1/2)(O2) = 1.5 ± 0.1 Torr). This suggests that both the chemical nature (imidazole vs. pyridine) and the specific position of the linker on the cyclodextrin units significantly influence the dioxygen binding properties of the resulting supramolecular complex.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.